Egualen

Chemical stability Azulene derivatives Pharmaceutical formulation

Egualen (3-ethyl-7-isopropyl-1-azulenesulfonic acid; CAS 99287-30-6) is a synthetic azulene derivative employed clinically as its sodium salt for the treatment of gastric ulcers. It is classified as a thromboxane A2 (TXA2) receptor antagonist and anti-ulcer drug.

Molecular Formula C15H18O3S
Molecular Weight 278.4 g/mol
CAS No. 99287-30-6
Cat. No. B1671144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgualen
CAS99287-30-6
Synonyms3-ethyl-7-(1-methylethyl)-1-azulenesulfonate
azuletil
azuletil sodium
KT1 32
KT1-32
Molecular FormulaC15H18O3S
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=C2C1=CC=CC(=C2)C(C)C)S(=O)(=O)O
InChIInChI=1S/C15H18O3S/c1-4-11-9-15(19(16,17)18)14-8-12(10(2)3)6-5-7-13(11)14/h5-10H,4H2,1-3H3,(H,16,17,18)
InChIKeyNARQSHREEUXZBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Egualen (CAS 99287-30-6): Core Pharmacological Identity and Procurement-Relevant Chemical Profile


Egualen (3-ethyl-7-isopropyl-1-azulenesulfonic acid; CAS 99287-30-6) is a synthetic azulene derivative employed clinically as its sodium salt for the treatment of gastric ulcers. It is classified as a thromboxane A2 (TXA2) receptor antagonist and anti-ulcer drug [1]. Marketed in Japan under the tradename Azuloxa, egualen sodium is indicated for use in combination with histamine H2-receptor antagonists [2]. Unlike naturally occurring azulenes such as guaiazulene, the 3-ethyl, 7-isopropyl, and 1-sulfonate substitution pattern confers enhanced chemical stability and optimized lipophilicity (log P approximately -1.0) for anti-ulcer activity as established through systematic structure-activity relationship studies [3]. The compound has a molecular formula of C15H18O3S (free acid), a molecular weight of 278.37 Da, and is achiral with no defined stereocenters [4].

Why Azulene-Class Gastric Mucosal Protectants Cannot Be Interchanged with Egualen in Scientific Procurement


Within the azulene sulfonate class, substitution position and identity critically determine both chemical stability and pharmacological potency. The systematic synthesis and anti-ulcer evaluation of sodium alkylazulene sulfonates demonstrated that 3-ethyl-7-isopropyl substitution (KT1-32, egualen sodium) produced optimal lipophilicity (log P approximately -1.0) for maximal anti-ulcer activity, whereas the natural guaiazulene derivative (sodium guaiazulene 3-sulfonate, GAS) lacking the 3-ethyl group was not only less potent but also substantially less thermally stable [1]. Furthermore, head-to-head preclinical studies established that egualen sodium produced therapeutic effects superior to sofalcone (a chalcone-derived mucosal protectant) and sodium guaiazulene 3-sulfonate in the same chronic gastritis model [2]. Even compounds with near-identical structure, such as the 6-isopropyl positional isomer (KT1-785), exhibit a different optimal log P (-0.46) and therefore a non-identical physicochemical and pharmacological profile [3]. For procurement decisions, these data illustrate that in-class azulene compounds are not functionally interchangeable; each possesses distinct stability, potency, and clinical evidence profiles that must be verified against the specific CAS registry number 99287-30-6.

Egualen Product-Specific Quantitative Evidence Guide: Comparator-Backed Differentiation Data


Thermal Stability of Egualen Sodium (KT1-32) vs. Guaiazulene Sodium Sulfonate (GAS)

In the foundational structure-activity relationship study of sodium alkylazulene sulfonates, egualen sodium (KT1-32; 3-ethyl-7-isopropylazulene-1-sulfonic acid sodium salt) was found to be extremely stable on heating, in direct contrast to guaiazulene sodium sulfonate (GAS), which demonstrated markedly inferior thermal stability under identical conditions [1]. This differential stability arises from the specific 3-ethyl-7-isopropyl-1-sulfonate substitution pattern of KT1-32 versus the 1,4-dimethyl-7-isopropyl substitution of guaiazulene-derived sulfonates, and is a direct, experimentally verified property of the molecule rather than an extrapolation from class membership.

Chemical stability Azulene derivatives Pharmaceutical formulation

Therapeutic Efficacy of Egualen Sodium vs. Sofalcone and Sodium Guaiazulene 3-Sulfonate in Experimental Chronic Gastritis

In a rat model of chronic erosive and atrophic gastritis induced by 5 months of sodium taurocholate (TCA; 5 mM) administration, egualen sodium (KT1-32, 10-100 mg/kg t.i.d. for 2 weeks) dose-dependently and significantly decreased total erosion length, improved reduced mucosal thickness, and restored parietal cell number. Critically, the therapeutic effects of egualen sodium were reported as superior to those of two clinically relevant comparators—sofalcone and sodium guaiazulene 3-sulfonate—evaluated in the same experimental system [1]. The high dose (100 mg/kg) of egualen sodium also improved the reduced staining of neutral gastric mucus, an indicator of mucosal barrier restoration.

Chronic gastritis Mucosal protection Anti-ulcer efficacy

Egualen Sodium vs. Control in Prevention of Low-Dose Aspirin-Induced Small-Intestinal Mucosal Injury: Prospective Randomized Clinical Trial

In a prospective randomized clinical trial (n = 19 healthy adult male volunteers), participants receiving aspirin 100 mg/day plus egualen sodium 30 mg/day for two weeks demonstrated significantly fewer small-intestinal mucosal injuries compared to the aspirin-only control group. The total number of intestinal mucosal injuries detected by video capsule endoscopy was 0.9 ± 0.9 in the egualen sodium group versus 3.0 ± 1.1 in the control group (p < 0.01) [1]. The positive reaction rate for fecal occult blood (chemical) was 40% in the egualen sodium group versus 88.9% in controls (p = 0.027). Furthermore, no ulcerous lesions, erosions, or edematous lesions were detected in any subject receiving egualen sodium [1]. This represents the first human evidence demonstrating that egualen sodium prevents aspirin-induced enteropathy, a therapeutic capability not demonstrated for other azulene derivatives or standard gastric mucosal protectants.

Small-intestinal injury Aspirin enteropathy Capsule endoscopy Clinical trial

TXA2/PGH2 Receptor Antagonism with Pharmacological Selectivity Profile of Egualen Sodium (KT1-32)

In isolated tissue pharmacology studies, KT1-32 competitively antagonized U-46619 (a stable TXA2/PGH2 mimetic)-induced contractions of canine gastric arteries [1]. Critically, KT1-32 demonstrated functional selectivity: it had no effect on PGF2α-, PGE2-, or LTD4-induced contractions of guinea pig ileum, a preparation that was itself unresponsive to U-46619, confirming that KT1-32 selectively targets TXA2/PGH2 receptor-mediated pathways without broadly suppressing prostanoid or leukotriene signaling [1]. Additionally, KT1-32 showed no inhibitory activity against TXA2 synthetase or cyclooxygenase enzymes, indicating pure receptor-level antagonism rather than upstream blockade of prostanoid biosynthesis [1]. In anesthetized dogs, KT1-32 significantly reduced the U-46619-induced decrease in gastric arterial blood flow, and in anesthetized rats it markedly inhibited U-46619-induced gastric contraction [1].

TXA2 receptor antagonist Receptor selectivity Gastric vasculature Pharmacological profiling

Prophylactic Efficacy of Egualen Sodium vs. Seratrodast in Ischemia/Reperfusion-Induced Gastric Damage

In a mouse model of gastric ischemia/reperfusion (I/R) injury (celiac artery clamping for 30 min followed by 60 min reperfusion), egualen sodium administered intraduodenally 60 min prior to I/R significantly prevented gastric damage, and the protective effect was quantitatively equivalent to that of seratrodast, a well-characterized specific TXA2 receptor antagonist used as a positive mechanistic control [1]. Additionally, in a rat model of gastric bleeding induced by luminal perfusion with aspirin (25 mM ASA + 50 mM HCl) in the presence of clopidogrel (30 mg/kg) to simulate double antiplatelet therapy, egualen sodium significantly suppressed gastric bleeding to a degree similar to prostaglandin E2 (PGE2) [1]. Egualen also significantly prevented loxoprofen (60 mg/kg)-induced small-intestinal damage, accompanied by increased mucus secretion and suppression of bacterial invasion and iNOS expression [1].

Ischemia-reperfusion injury Gastric protection TXA2 antagonism Prophylactic efficacy

Evidence-Anchored Application Scenarios for Egualen in Scientific Research and Industrial Procurement


Gastric Ulcer Combination Therapy with H2-Receptor Antagonists (Clinical Standard of Care)

Egualen sodium is approved and marketed in Japan (Azuloxa tablets 15 mg) for gastric ulcer treatment specifically in combination with H2-receptor antagonists, administered at 15 mg twice daily after breakfast and at bedtime [1]. This established clinical positioning, combined with the documented TXA2/PGH2 receptor antagonism [2] and gastric mucosal blood flow-increasing properties [3], makes egualen sodium the compound of choice for research protocols requiring a gastric mucosal protectant with a clinically validated combination-therapy framework.

Prevention of NSAID/Aspirin-Induced Small-Intestinal Enteropathy (Human RCT-Validated Indication)

The prospective randomized clinical trial demonstrating that egualen sodium 30 mg/day significantly reduces low-dose aspirin-induced small-intestinal mucosal injury (total lesion count 0.9 vs 3.0, p < 0.01; fecal occult blood positivity 40% vs 88.9%, p = 0.027) [4] positions egualen sodium uniquely among gastric mucosal protectants for applications targeting NSAID enteropathy. Importantly, unlike acid-suppressive therapies (PPIs) that may exacerbate NSAID-induced enteropathy through dysbiosis, egualen sodium's mechanism does not depend on gastric acid suppression, making it the preferred compound for research on small-intestinal mucosal protection in the context of antiplatelet or anti-inflammatory drug co-administration.

Chronic Erosive and Atrophic Gastritis Research Models (Superior to Sofalcone and Guaiazulene Sulfonate)

For preclinical research employing sodium taurocholate-induced chronic gastritis models, egualen sodium is the evidence-supported choice based on direct comparative data showing therapeutic effects superior to both sofalcone and sodium guaiazulene 3-sulfonate across multiple histopathological endpoints including erosion length, mucosal thickness, parietal cell preservation, and inflammatory infiltration [5]. Procurement of egualen sodium for these models ensures use of the most efficacious compound within the mucosal protectant class as established by head-to-head experimentation.

Ischemia/Reperfusion Gastrointestinal Injury and Double Antiplatelet Therapy Models (Multi-Mechanism Protection)

Egualen sodium demonstrates efficacy equivalent to the specific TXA2 antagonist seratrodast in preventing I/R-induced gastric damage while also providing PGE2-like suppression of gastric bleeding induced by aspirin plus clopidogrel double antiplatelet therapy [6]. Additionally, it prevents loxoprofen-induced small-intestinal damage through mechanisms involving mucus secretion stimulation, suppression of bacterial invasion, and inhibition of iNOS expression [6]. This multi-mechanism protective profile makes egualen sodium the rational compound selection for complex gastrointestinal injury models where single-mechanism agents (pure TXA2 antagonists, PGE2 analogs, or acid suppressants alone) provide incomplete protection.

Quote Request

Request a Quote for Egualen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.